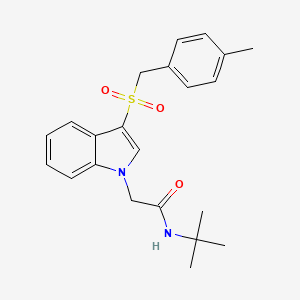

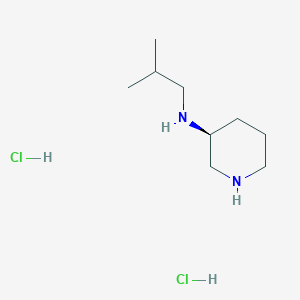

1-(4-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a chemical compound used in scientific research . Its unique properties make it suitable for various applications such as drug development and organic synthesis.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives have been synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole . The starting compounds were synthesized from the corresponding thiazole aldehyde by using the Ohira−Bestmann reagent .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by spectral analysis . For example, the 1H NMR spectrum of compound 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)thiazole displayed two singlets in the aliphatic region at δ 2.57 and 5.59, which corresponds to thiazole−CH3 and thiazole−CH2–triazole, respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The synthesis involves a click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the 1H NMR spectrum of compound 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)thiazole was used to determine its molecular structure .Scientific Research Applications

Antibacterial Properties

1-(4-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide and its analogs have been explored for their antibacterial properties. Egawa et al. (1984) synthesized compounds related to this chemical structure and found them effective against various bacterial infections, displaying potent in vitro and in vivo antibacterial activities (Egawa et al., 1984).

Cytotoxic Activity for Cancer Treatment

Deady et al. (2005) extended the research to include carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, exhibiting significant cytotoxicity against cancer cell lines like murine P388 leukemia and Lewis lung carcinoma (LLTC). This indicates a potential for these compounds in cancer treatment (Deady et al., 2005).

Antitumor Agents

Tsuzuki et al. (2004) synthesized a series of 1,8-naphthyridine-3-carboxylic acids with modifications at various positions, revealing potent cytotoxic activity against murine and human tumor cell lines, positioning these compounds as potential antitumor agents (Tsuzuki et al., 2004).

HIV-1 Integrase Inhibitors

In the realm of antiviral research, Embrey et al. (2005) identified the derivatives of N-(4-fluorobenzyl)-8-hydroxy-[1,6]naphthyridine-7-carboxamide as potent HIV-1 integrase inhibitors. These compounds showed efficacy in inhibiting viral replication in cells, demonstrating potential in HIV treatment (Embrey et al., 2005).

Enzymatic Inhibition for Medical Applications

The derivatives of this compound have shown potential in inhibiting enzymes for therapeutic applications. For instance, Ghanei-Nasab et al. (2016) synthesized a series of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, showing significant activity against enzymes like acetylcholinesterase (AChE), suggesting potential in treating conditions like Alzheimer's disease (Ghanei-Nasab et al., 2016).

Future Directions

The future directions for the research and development of “1-(4-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide” and similar compounds could involve further synthesis of similar libraries with other substituents to optimize their antimycobacterial activity . These compounds could serve as good lead compounds for the development of a newer antitubercular candidate .

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O2/c1-15-4-2-6-19(12-15)26-22(28)20-13-17-5-3-11-25-21(17)27(23(20)29)14-16-7-9-18(24)10-8-16/h2-13H,14H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOCJFUXMGWYDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2773041.png)

![1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2773043.png)

![4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid](/img/structure/B2773046.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2773050.png)

![5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2773054.png)

![3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2773055.png)

![ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2773061.png)